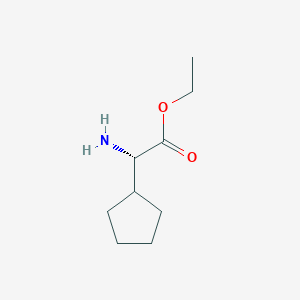

ethyl (2S)-2-amino-2-cyclopentylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2S)-2-amino-2-cyclopentylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and a cyclopentyl ring attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-2-cyclopentylacetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-cyclopentylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous as it allows for the direct formation of the ester from the corresponding carboxylic acid and alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Ammonia or primary amines can be used for aminolysis reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-2-cyclopentylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopentyl ring provides steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Ethyl (2S)-2-amino-2-cyclopentylacetate can be compared with other similar compounds, such as:

Ethyl (2S)-2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

Ethyl (2S)-2-amino-2-phenylacetate: Contains a phenyl ring, leading to different chemical properties and reactivity.

Ethyl (2S)-2-amino-2-methylacetate: Smaller alkyl group, resulting in different steric and electronic effects .

This compound is unique due to its specific ring structure, which imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl (2S)-2-amino-2-cyclopentylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a cyclopentyl group and an ethyl ester. Its structure can be represented as follows:

The compound's structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system, potentially influencing neurotransmitter activity.

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

- Cell Signaling Pathways : It has been suggested that this compound could affect key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival .

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Hela Cells : The compound induced significant apoptosis in Hela cells, with an IC50 value indicating effective concentration levels for inducing cell death. The mechanism involves disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Hela | 14.36 | Induction of apoptosis via caspase activation |

| PC-3M | 30.2 | Inhibition of cell migration |

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuroprotection. Studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

-

Antitumor Efficacy : A study explored the synthesis and evaluation of various amino acid derivatives, including this compound, revealing enhanced antitumor activity compared to parent compounds. The derivatives demonstrated improved selectivity towards cancer cells while sparing normal cells .

- Findings : The introduction of cyclic alkyl groups significantly enhanced the cytotoxicity against cancer cells.

- Neuroprotective Study : Another research project investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results showed a marked decrease in cell death and improved cell viability when treated with this compound.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-cyclopentylacetate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |

InChI Key |

QIHMFSRVNXGXQC-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1CCCC1)N |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.